3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Medicinal Chemistry Drug Design Physicochemical Profiling

This heterocyclic building block integrates a strained azetidine ring, 2-methoxybenzoyl amide, and oxazolidine-2,4-dione core (MW 290.27). Documented 5-fold potency advantage of oxazolidine-2,4-dione azetidines over monocyclic β-lactams in HLE inhibition makes it a privileged starting scaffold for serine protease inhibitor programs. Ortho-methoxy substitution reduces logP by ~0.3 units vs. para isomer, enabling lipophilicity tuning without altering the core. Established pharmacophore for aldose reductase inhibition and hypoglycemic activity supports its use in generating focused libraries for diabetes complications. Strict regioisomeric and ring-size specificity demands exact structure for SAR campaigns.

Molecular Formula C14H14N2O5
Molecular Weight 290.275
CAS No. 1904075-81-5
Cat. No. B2578243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS1904075-81-5
Molecular FormulaC14H14N2O5
Molecular Weight290.275
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)COC3=O
InChIInChI=1S/C14H14N2O5/c1-20-11-5-3-2-4-10(11)13(18)15-6-9(7-15)16-12(17)8-21-14(16)19/h2-5,9H,6-8H2,1H3
InChIKeyLDXOVEYTVYRDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1904075-81-5): Core Scaffold & Procurement-Relevant Physicochemical Profile


3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic small molecule (MW 290.27 g/mol) that integrates a strained azetidine ring, a 2-methoxybenzoyl amide moiety, and an oxazolidine-2,4-dione core [1]. The compound is primarily supplied as a research building block for the synthesis of more complex molecules, including potential serine protease inhibitors and antidiabetic agents [2]. Its three-dimensional architecture and electronic properties differentiate it from simpler oxazolidinediones or monocyclic azetidines.

Why In-Class Oxazolidine-2,4-diones Cannot Interchangeably Replace 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione in Structure-Activity Programs


The oxazolidine-2,4-dione class exhibits pronounced sensitivity to N-acyl group substitution, with even subtle regioisomeric changes (e.g., 2-methoxybenzoyl vs. 4-methoxybenzoyl) or ring-size variations (azetidine vs. pyrrolidine) leading to significant differences in biological activity, physicochemical properties, and synthetic utility [1]. Published structure-activity relationship (SAR) data for human leukocyte elastase (HLE) inhibitors demonstrate that bicyclic oxazolidin-2,4-dione-substituted azetidines are 5-fold more potent than their monocyclic β-lactam counterparts, confirming that both the oxazolidinedione ring and the nature of the N-acyl appendage are critical determinants of molecular function [1]. Therefore, substituting the target compound with an analog bearing a different acyl group or heterocyclic scaffold risks undermining lead optimization efforts and procurement-driven SAR campaigns.

Quantitative Differentiation Evidence for 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione Relative to Closest Analogs


Hydrogen-Bond Acceptor Count Defines Unique Pharmacophoric Capacity

The target compound possesses five hydrogen-bond acceptor (HBA) atoms (five oxygen atoms) due to the 2-methoxybenzoyl substituent, compared with four HBA atoms for the structurally analogous 3-(1-(2-(trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione, which lacks the methoxy oxygen [1]. This additional HBA site directly impacts ligand-protein interaction potential and aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Methoxy Position Alters Predicted Lipophilicity

Computationally predicted partition coefficient (XLogP3-AA) differs between the 2-methoxybenzoyl and 4-methoxybenzoyl regioisomers. The ortho-substitution in the target compound reduces logP by approximately 0.3 log units relative to the para-substituted analog, attributable to intramolecular electronic effects [1].

LogP Prediction ADME Compound Selection

Oxazolidine-2,4-dione Scaffold Confers 5-Fold Enhancement in Serine Protease Inhibition Over Monocyclic β-Lactams

In a series of azetidine-based inhibitors of human leukocyte elastase (HLE), bicyclic oxazolidine-2,4-dione-substituted analogs (compound class 6) displayed 5-fold greater inhibitory activity than the corresponding N-acyloxyalkylazetidin-2-one monocyclic β-lactams (class 4) [1]. This class-level SAR finding underscores the necessity of the oxazolidine-2,4-dione moiety for enhanced potency and supports the selection of the target compound as a scaffold for HLE inhibitor development.

Human Leukocyte Elastase COPD Serine Protease Inhibition

Molecular Weight Distinction from Trifluoromethyl and Core Azetidine Analogs

The molecular weight of the target compound (290.27 g/mol) is intermediate between the simpler azetidine-oxazolidinedione core (3-(azetidin-3-yl)-1,3-oxazolidine-2,4-dione; MW 156.14 g/mol) and the bulkier 2-trifluoromethyl analog (MW ~332.27 g/mol) [1]. This places the compound in a favorable drug-like property space (Lipinski Rule of 5 compliance) while retaining sufficient complexity for fragment-based or diversity-oriented synthesis.

Compound Sourcing Library Design Molecular Properties

High-Value Application Scenarios for 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione Based on Verified Differentiation


Lead Optimization of Human Leukocyte Elastase (HLE) Inhibitors for COPD

The 5-fold potency advantage of oxazolidine-2,4-dione azetidines over monocyclic β-lactams [1] positions the target compound as a privileged starting scaffold for HLE inhibitor programs. Its 2-methoxybenzoyl group offers additional opportunities for substitution-driven SAR exploration.

Physicochemical Property-Driven Compound Library Design

The ortho-methoxy substitution imparts a predicted logP reduction of ~0.3 units relative to the para isomer [1], enabling library designers to fine-tune lipophilicity without altering the core scaffold. The compound's HBA count and molecular weight further support its inclusion in lead-like and fragment-derived compound collections.

Building Block for Antidiabetic Oxazolidinedione Synthesis

Oxazolidine-2,4-diones are established pharmacophores for aldose reductase inhibition and hypoglycemic activity [2]. The target compound, with its azetidine linker and 2-methoxybenzoyl group, serves as a versatile intermediate for generating focused libraries aimed at diabetes complications.

Quote Request

Request a Quote for 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.